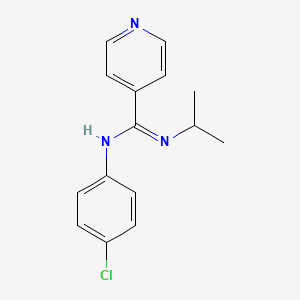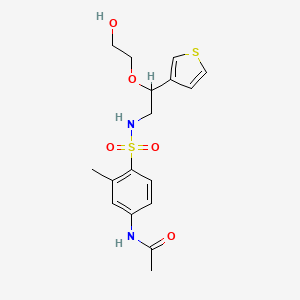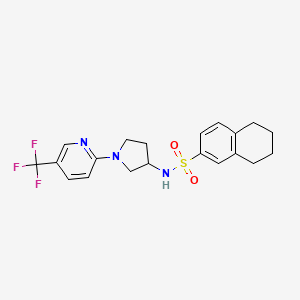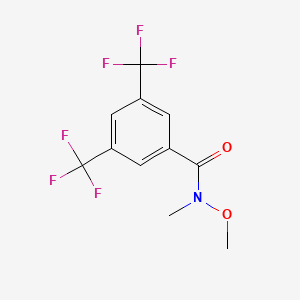![molecular formula C20H21N3O2 B2394892 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanon CAS No. 1208664-11-2](/img/structure/B2394892.png)
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
BenchChem offers high-quality (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kristallstrukturanalyse
Die Verbindung wurde in der Kristallstrukturanalyse verwendet . Die Kristallstruktur dieser Verbindung, die zur Klasse der Phenyl(pyrrolidin-1-yl)methanonderivate gehört, wurde aufgeklärt . Diese Art von Analyse kann wertvolle Informationen über die Molekülgeometrie, Bindungslängen, Bindungswinkel und Torsionswinkel liefern, die für das Verständnis der physikalischen und chemischen Eigenschaften der Verbindung nützlich sein können .
Arzneimittelforschung
Der Pyrrolidinring in der Verbindung ist ein vielseitiges Gerüst für neuartige biologisch aktive Verbindungen . Er wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erkunden, den Beitrag zur Stereochemie des Moleküls und die erhöhte dreidimensionale (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings .
Synthese neuer Verbindungen
Die Verbindung kann als Ausgangsmaterial für die Synthese neuer Verbindungen verwendet werden . So wurde beispielsweise eine Mischung aus 3-Hydroxy-4-methoxybenzoesäure, Pyrrolidin und anderen Reagenzien zur Synthese der Verbindung verwendet . Diese Art der Synthese kann zur Entdeckung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen führen .
Studium der Stereogenität
Der Pyrrolidinring in der Verbindung ist stereogen, d.h. er kann in verschiedenen Stereoisomeren existieren . Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können aufgrund der unterschiedlichen Bindungsweise an enantioselektive Proteine zu einem unterschiedlichen biologischen Profil von Wirkstoffkandidaten führen . Dies macht die Verbindung nützlich für das Studium der Auswirkungen der Stereogenität auf die biologische Aktivität .
Entwicklung von inversen Agonisten
Die Verbindung wurde bei der Entwicklung von inversen Agonisten des Retinsäure-verwandten Waisenrezeptors γ (RORγt) eingesetzt . RORγt ist eine Spleißvariante der Subfamilie der Kernhormonrezeptoren RORγ, die an Autoimmunerkrankungen beteiligt ist . Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen bei der Behandlung von Autoimmunerkrankungen haben könnte .
Modifizierung physikalisch-chemischer Parameter
Die Einführung von heteroatomaren Fragmenten in diese Moleküle ist keine zufällige Wahl, da sie nützliche Werkzeuge zur Modifizierung physikalisch-chemischer Parameter und zur Erzielung optimaler ADME/Tox-Ergebnisse für Wirkstoffkandidaten sind . Dies macht die Verbindung nützlich für die Entwicklung neuer Pyrrolidinverbindungen mit unterschiedlichen biologischen Profilen .
Wirkmechanismus
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with bioactive molecules with target selectivity .
Mode of Action
Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-19(23-11-4-3-5-18(23)21-14)20(24)22-12-10-16(13-22)15-6-8-17(25-2)9-7-15/h3-9,11,16H,10,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHRFDZSMKPMJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)



![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)
![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)


![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)
![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)
